molecular formula C11H17N3 B2385808 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine CAS No. 1260857-55-3

4-Methyl-5-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B2385808
CAS No.: 1260857-55-3
M. Wt: 191.278
InChI Key: RTFMPTIYXNPCEX-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 It is a pyridine derivative that features a piperidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine typically involves the reaction of 4-methyl-2-nitropyridine with piperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

4-Methyl-5-(piperidin-4-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-5-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFMPTIYXNPCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260857-55-3
Record name 4-methyl-5-(piperidin-4-yl)pyridin-2-amine
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